2-Bromo-9-methoxy-9-phenyl-9H-fluorene
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Overview
Description
2-Bromo-9-methoxy-9-phenyl-9H-fluorene is an organic compound with the molecular formula C20H15BrO and a molecular weight of 351.24 g/mol . It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of bromine, methoxy, and phenyl groups attached to the fluorene core .
Preparation Methods
The synthesis of 2-Bromo-9-methoxy-9-phenyl-9H-fluorene typically involves the functionalization of fluorene derivatives. One common method includes the bromination of 9-methoxy-9-phenylfluorene using a suitable brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-Bromo-9-methoxy-9-phenyl-9H-fluorene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding carbonyl compounds using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The phenyl group can undergo reduction reactions to form cyclohexyl derivatives using hydrogenation catalysts like palladium on carbon.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted fluorene derivatives, while oxidation and reduction reactions produce carbonyl and cyclohexyl compounds, respectively .
Scientific Research Applications
2-Bromo-9-methoxy-9-phenyl-9H-fluorene has several scientific research applications:
Mechanism of Action
The mechanism by which 2-Bromo-9-methoxy-9-phenyl-9H-fluorene exerts its effects is primarily through its interactions with molecular targets and pathways. The bromine atom and methoxy group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity . The phenyl group contributes to the compound’s overall stability and electronic properties, making it suitable for various applications .
Comparison with Similar Compounds
2-Bromo-9-methoxy-9-phenyl-9H-fluorene can be compared with other similar compounds, such as:
2-Bromo-9,9-diphenyl-9H-fluorene: This compound has two phenyl groups attached to the fluorene core, which may result in different reactivity and applications.
2-Bromo-9-methyl-9-phenyl-9H-fluorene:
4-Bromo-9,9-dimethyl-9H-fluorene: This compound has two methyl groups attached to the fluorene core, which can affect its reactivity and stability.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity, stability, and electronic properties suitable for a wide range of applications .
Properties
IUPAC Name |
2-bromo-9-methoxy-9-phenylfluorene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrO/c1-22-20(14-7-3-2-4-8-14)18-10-6-5-9-16(18)17-12-11-15(21)13-19(17)20/h2-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJCKSJLHQNWOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C2=CC=CC=C2C3=C1C=C(C=C3)Br)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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